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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1293496 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxy-4-methylbenzaldehyde, a key aromatic aldehyde with applications in various fields

of chemical synthesis and analysis. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for acquiring these spectra. This document is intended to serve as a valuable

resource for researchers and professionals involved in the identification, characterization, and

utilization of this compound.

Spectroscopic Data Summary
The structural elucidation of 2-Hydroxy-4-methylbenzaldehyde is supported by a combination

of spectroscopic techniques. The data presented in the following tables provide key insights

into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2-Hydroxy-4-methylbenzaldehyde are summarized

below.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.12 s 1H Ar-OH

9.71 s 1H CHO

7.35 d 1H Ar-H

6.81 d 1H Ar-H

6.74 s 1H Ar-H

2.30 s 3H CH₃

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

196.8 CHO

162.2 C-OH

147.3 Ar-C

136.2 Ar-C

121.7 Ar-C

120.3 Ar-C

117.8 Ar-C

21.8 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 2-Hydroxy-4-methylbenzaldehyde are listed below.
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Wavenumber (cm⁻¹) Assignment

3000-3400 (broad) O-H stretch

2920 C-H stretch (aromatic)

2860 C-H stretch (aldehyde)

1650 C=O stretch (aldehyde)

1610, 1580, 1480 C=C stretch (aromatic)

1280 C-O stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The key mass-to-charge ratios (m/z) for 2-Hydroxy-4-methylbenzaldehyde are

presented below.[1]

m/z Relative Intensity Assignment

136 High [M]⁺ (Molecular Ion)

135 Base Peak [M-H]⁺

107 Moderate [M-CHO]⁺

77 Moderate [C₆H₅]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument parameters and sample preparation may require optimization based on the specific

equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Hydroxy-4-methylbenzaldehyde
in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm

NMR tube. Ensure the sample is fully dissolved.
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Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain

singlets for each carbon.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Hydroxy-4-methylbenzaldehyde with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a transparent

or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Hydroxy-4-methylbenzaldehyde in a

volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common

ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

Ionization: The sample molecules are ionized in the source. In EI, a high-energy electron

beam bombards the sample, causing fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an

unknown compound, such as 2-Hydroxy-4-methylbenzaldehyde, using the spectroscopic

techniques discussed.
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Workflow for Structural Elucidation of 2-Hydroxy-4-methylbenzaldehyde

Data Acquisition

Data Interpretation
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Mass Spectrometry (MS)
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Infrared (IR) Spectroscopy
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(e.g., -OH, C=O, C=C)

Provides absorption bands

NMR Spectroscopy (¹H, ¹³C)

Determine Carbon-Hydrogen
Framework and Connectivity

Provides chemical shifts
and coupling constants

Combine Spectroscopic Data

Propose Putative Structure

Confirm Structure

Compare with known data
or perform further experiments

2-Hydroxy-4-methylbenzaldehyde
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Caption: Logical workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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